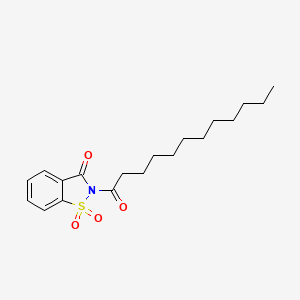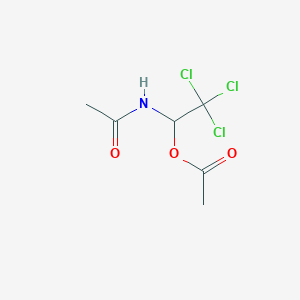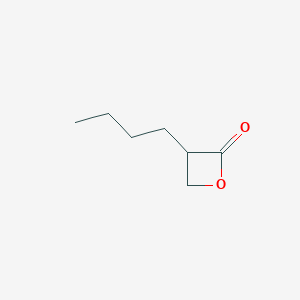
5,6-Diamino-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Diamino-2H-1-benzopyran-2-one: 5,6-diaminochromone , belongs to the class of benzopyran compounds. It results from the fusion of a benzene ring to a heterocyclic pyran ring. The systematic IUPAC name for this compound is 2H-1-benzopyran-2-one .
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for 5,6-diaminochromone. One common method involves the reaction of 2-hydroxyacetophenone with hydrazine hydrate, followed by cyclization to form the pyran ring. The reaction proceeds as follows:
2-Hydroxyacetophenone+Hydrazine hydrate→5,6-Diaminochromone
Industrial Production:: While not widely produced industrially, 5,6-diaminochromone can be synthesized on a laboratory scale. Its industrial applications are limited due to its specialized use in research and development.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: 5,6-diaminochromone can undergo oxidation reactions, leading to the formation of various derivatives.
Reduction: Reduction of the carbonyl group in the pyran ring can yield reduced forms of the compound.
Substitution: Substituents can be introduced at different positions on the benzene ring.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various electrophiles (e.g., halogens, acyl chlorides) can be used.
Major Products:: The specific products depend on the reaction conditions and substituents present. For example, oxidation may yield hydroxychromones, while reduction could lead to dihydroxychromones.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Fluorescent Probes: 5,6-diaminochromone derivatives exhibit fluorescence, making them useful as probes in analytical chemistry.
Metal Ion Chelators: The amino groups can complex with metal ions, aiding in metal detection.
Antioxidant Properties: Some derivatives show antioxidant activity.
Anti-Inflammatory Potential: Research explores its anti-inflammatory effects.
Dye Intermediates: Used in the synthesis of dyes and pigments.
Wirkmechanismus
The exact mechanism of action remains an active area of research. its antioxidant properties suggest involvement in cellular protection and redox balance.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other benzopyran derivatives, such as 7-ethylamino-4,6-dimethyl-2H-1-benzopyran-2-one and 6-amino-2H-1-benzopyran-2-one, share structural features but differ in substituents and properties.
Eigenschaften
IUPAC Name |
5,6-diaminochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-6-2-3-7-5(9(6)11)1-4-8(12)13-7/h1-4H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUHRIIYGIZFLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=C1C(=C(C=C2)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60550839 |
Source


|
| Record name | 5,6-Diamino-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60550839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109143-62-6 |
Source


|
| Record name | 5,6-Diamino-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60550839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[Chloro(dimethyl)stannyl]sulfanyl}-N,N-diethylethan-1-amine](/img/structure/B14333742.png)


![3-diazo-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,4,7-trione](/img/structure/B14333755.png)

![3-[4-[1-(3-Aminopropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propan-1-amine](/img/structure/B14333772.png)

![2-(4-Chlorophenyl)-3,6-dimethylpyrano[4,3-c]pyrazol-4(2H)-one](/img/structure/B14333777.png)

![2-methoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B14333806.png)
